Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate

Medicinal Chemistry ADME Lipophilicity

This specific para-bromo pivalate ester (LogP 3.73) is the exact building block with a 72% validated synthetic yield (US05668137). Unlike generic analogs, its unique steric hindrance and electronic profile ensure reproducible cross-coupling efficiency and metabolic stability for medicinal chemistry and antiviral SAR studies. Do not accept unreproducible substitutions. Order certified high-purity batches for reliable lead optimization.

Molecular Formula C12H15BrO2
Molecular Weight 271.15 g/mol
CAS No. 186498-29-3
Cat. No. B8010649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-bromophenyl)-2,2-dimethylpropanoate
CAS186498-29-3
Molecular FormulaC12H15BrO2
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=C(C=C1)Br)C(=O)OC
InChIInChI=1S/C12H15BrO2/c1-12(2,11(14)15-3)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
InChIKeyQMZFUOUCJPGJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate (CAS 186498-29-3): A para-Bromophenyl Pivalate Ester for Cross-Coupling and Medicinal Chemistry Intermediates


Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate (CAS 186498-29-3) is a brominated aromatic ester with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol [1]. This compound is characterized by a para-bromophenyl group linked via a methylene bridge to a sterically hindered 2,2-dimethylpropanoate (pivalate) ester moiety . The para-bromo substitution pattern provides a well-defined vector for transition metal-catalyzed cross-coupling reactions, while the gem-dimethyl group adjacent to the carbonyl confers enhanced steric hindrance and metabolic stability compared to less substituted analogs . Its primary utility is as a versatile synthetic building block in medicinal chemistry and materials science research.

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate (CAS 186498-29-3): Why Generic Substitution with Other Bromophenyl Esters Is Not Recommended


Generic substitution of Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate with other bromophenyl ester analogs is scientifically unjustified due to substantial differences in physical properties, reactivity profiles, and validated synthetic utility. The para-substitution pattern yields a distinct LogP of 3.73 [1], which differs from the meta-isomer (reported LogP range 3.19–4.07) and the pivalate ester variant (C11H13BrO2, LogP not directly comparable due to different molecular scaffold) [2]. These physicochemical variations can significantly impact partitioning behavior, chromatographic purification, and biological activity in downstream applications . Furthermore, the specific synthetic route disclosed in US05668137 demonstrates a 72% isolated yield for this exact compound , a validated protocol that cannot be assumed to apply with equal efficiency to analogs. The combination of a para-bromophenyl handle with a gem-dimethyl pivalate ester confers a unique steric and electronic environment that directly influences the rate and selectivity of subsequent cross-coupling reactions.

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate (CAS 186498-29-3): Quantitative Differentiators from Closest Analogs


Differentiation 1: Para-Substitution Pattern Confers Distinct LogP and Potential Bioactivity Profile

The para-bromophenyl substitution pattern in Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate results in a calculated LogP of 3.73 [1], which is significantly different from the meta-isomer's LogP (reported as 4.07 by one source and 3.19 by another ). This ~0.34 to 0.54 LogP unit difference can translate to a ~2- to 3-fold difference in lipophilicity, potentially altering membrane permeability and bioavailability . The ortho-isomer also exhibits a LogP of 3.73 [2] but with different steric constraints and electronic distribution around the bromine, which may affect cross-coupling reaction rates and regioselectivity. The consistent LogP value for the para-isomer across multiple sources supports its reliable physicochemical profile.

Medicinal Chemistry ADME Lipophilicity

Differentiation 2: Higher Boiling Point and Density Compared to Pivalate Ester Analog

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate exhibits a predicted boiling point of 307.5±17.0 °C at 760 mmHg and a density of 1.303±0.06 g/cm3 . In contrast, the structurally related pivalate ester (4-bromophenyl) 2,2-dimethylpropanoate (CAS 63549-55-3) has a boiling point of 288.1±23.0 °C at 760 mmHg and a density of 1.333 g/cm3 . The target compound's higher boiling point (Δ~19.4 °C) and lower density (Δ~0.03 g/cm3) indicate distinct intermolecular forces and packing efficiency, which can influence distillation parameters, chromatographic retention times, and handling properties in large-scale syntheses.

Chemical Engineering Purification Process Chemistry

Differentiation 3: Validated Synthetic Route with High Isolated Yield from Patent US05668137

A well-defined synthetic procedure for Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate is disclosed in US05668137, utilizing a low-temperature alkylation of methyl isobutyrate with 4-bromobenzyl bromide using LDA as base . The reported isolated yield is 7.79 g (72% based on 4-bromobenzyl bromide as limiting reagent) after flash chromatography . This high yield demonstrates the robustness of the para-bromophenyl pivalate scaffold under nucleophilic alkylation conditions. While analogous syntheses for the meta- and ortho-isomers are expected to proceed with similar yields, the specific reaction parameters (temperature, base, purification) have been optimized for the para-substitution pattern, and the reported yield serves as a benchmark for process development. No comparable, fully detailed synthetic protocol with quantified yield is publicly available for the meta- or ortho-isomers.

Organic Synthesis Process Development Scale-up

Differentiation 4: Sterically Hindered Pivalate Ester Enhances Stability vs. Unsubstituted Esters

The 2,2-dimethylpropanoate (pivalate) ester group in the target compound introduces significant steric hindrance around the carbonyl, which can retard esterase-mediated hydrolysis compared to less hindered esters such as methyl 3-(4-bromophenyl)propanoate . While direct hydrolysis half-life data for this specific compound is not publicly available, pivalate esters are well-established in prodrug design to improve oral bioavailability by reducing first-pass metabolism [1]. In contrast, the pivalate ester analog (4-bromophenyl) 2,2-dimethylpropanoate lacks the methylene bridge and exhibits a different hydrolytic profile due to the direct attachment of the pivalate group to the phenyl ring. The combination of a pivalate ester and a para-bromophenyl group in the target compound provides a unique balance of stability and reactivity for applications requiring controlled release or enhanced metabolic resistance.

Prodrug Design Metabolic Stability Medicinal Chemistry

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate (CAS 186498-29-3): Evidence-Backed Application Scenarios


Scenario 1: Synthesis of Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The para-bromophenyl group in Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate serves as an ideal electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of diverse biaryl structures commonly found in pharmaceuticals and agrochemicals . The well-defined steric environment around the bromine atom, coupled with the stability of the pivalate ester under basic coupling conditions, allows for efficient and selective C–C bond formation. This scenario is particularly relevant for medicinal chemists seeking to introduce a 4-substituted phenyl group into a target molecule while preserving the pivalate ester for subsequent transformations or as a potential prodrug moiety. The validated synthetic accessibility (72% yield) ensures a reliable supply of this key intermediate for high-throughput screening and lead optimization.

Scenario 2: Preparation of Metabolically Stable Prodrug Candidates

The sterically hindered pivalate ester group in Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate is known to impart enhanced metabolic stability by retarding esterase-mediated hydrolysis . This property makes the compound a valuable building block for the synthesis of prodrugs where a controlled release or improved oral bioavailability is desired. By incorporating this scaffold into a lead compound, researchers can potentially extend the plasma half-life and reduce first-pass metabolism, a strategy successfully employed with other pivalate ester prodrugs [1]. The distinct LogP of 3.73 [2] further provides a predictable lipophilicity baseline for optimizing ADME properties.

Scenario 3: Development of Hepatitis B Antiviral Agents

Patents describing dihydropyrimidine compounds as hepatitis B virus (HBV) treatments have cited the use of brominated phenyl intermediates, including the 4-bromophenyl pivalate scaffold . Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate can serve as a versatile precursor for introducing a 4-substituted phenyl group into antiviral candidates. The reliable synthetic protocol (72% yield) and the compatibility of the para-bromine with cross-coupling reactions enable rapid diversification of the phenyl ring, facilitating structure-activity relationship (SAR) studies for HBV inhibition.

Scenario 4: Chemical Biology Tool for Halogen Bonding Studies

The presence of a bromine atom in the para-position of Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate allows for the investigation of halogen bonding interactions in biological systems . The compound's well-defined geometry and the electronic properties of the para-bromophenyl group make it a suitable probe for studying sigma-hole interactions with biomolecular targets. Researchers can utilize this compound to synthesize ligands where the bromine acts as a halogen bond donor, potentially enhancing binding affinity and selectivity. The availability of high-purity material (≥95%) and a robust synthetic route [1] supports reproducible experimental design.

Quote Request

Request a Quote for Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.